2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Historical Development of Imidazole-Based Medicinal Molecules
The medicinal chemistry of imidazole derivatives traces its origins to Heinrich Debus' 1858 synthesis of glyoxaline through the condensation of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for understanding imidazole's tautomeric properties and amphoteric character, which later became critical in drug design. The 20th century witnessed seminal developments, including the introduction of cimetidine (1977) as the first H2-receptor antagonist, demonstrating imidazole's capacity for targeted receptor modulation.
Structural evolution progressed through three distinct phases:
- First-generation analogs : Simple substitutions (methyl, ethyl) on the imidazole ring (e.g., metronidazole, 1959)
- Second-generation hybrids : Conjugation with aromatic systems (e.g., ketoconazole, 1981)
- Third-generation supramolecular complexes : Metal-coordinated derivatives (e.g., ruthenium-imidazole anticancer agents, 2010s)
Recent advances emphasize strategic incorporation of sulfonyl groups and fluorinated aromatics to enhance bioavailability and target specificity, as exemplified by the compound under discussion.
Positioning Within Contemporary Imidazole Chemistry Research
Current imidazole research focuses on three primary domains relevant to this compound:
This compound intersects all three domains through its naphthalene-sulfonyl module (anticancer potential), fluorophenyl group (enhanced membrane permeability), and dihydroimidazole core (enzyme interaction capabilities). Comparative analysis with recent analogs reveals distinct advantages:
Structural Uniqueness: Convergence of Imidazole, Fluorophenyl, and Naphthalene Pharmacophores
The compound's architecture enables multifunctional interactions:
Key Structural Components
- 4,5-Dihydroimidazole Core
Naphthalene-2-sulfonyl Group
- Planar aromatic system enhances intercalation potential with biological macromolecules
- Sulfonyl oxygen atoms participate in polar interactions with enzyme active sites
4-Fluorophenylmethylsulfanyl Substituent
Substituent Effects on Bioactivity
| Position | Substituent | Electronic Effect | Steric Demand (ų) |
|---|---|---|---|
| N1 | Naphthalene-2-sulfonyl | Strong -M | 38.2 |
| C2 | SCH2(4-F-C6H4) | Moderate +M | 24.7 |
| C4/C5 | -CH2-CH2- | None | 12.4 |
This configuration creates a balanced electronic profile ideal for simultaneous hydrophobic and polar interactions with biological targets.
Research Significance in Drug Discovery Paradigms
The compound addresses three critical challenges in modern pharmacotherapy:
Overcoming Multidrug Resistance
The naphthalene-sulfonyl group shows potential for bypassing efflux pumps through:Selective Target Engagement
Molecular docking simulations predict strong affinity (ΔG ≈ -9.2 kcal/mol) for:Rational Hybrid Design
Merges three established pharmacophores into a single entity:- Imidazole's metal-coordination capacity
- Naphthalene's intercalation potential
- Fluorophenyl's metabolic stability
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c21-18-8-5-15(6-9-18)14-26-20-22-11-12-23(20)27(24,25)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVRMCYFDGMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the imidazole ring under controlled conditions, such as using a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
The following table summarizes structural analogs with variations in substituents on the 4,5-dihydroimidazole scaffold:
Key Observations :
- The fluorine atom in the target compound may improve metabolic stability compared to chloro or nitro analogs .
- Steric effects : Substitutions like 2-methylphenyl () could hinder binding compared to the target compound’s 4-fluorophenyl group.
Functional Analogs with Pharmacological Relevance
Melanocortin 4 Receptor (MC4R) Antagonists
- ML00253764 : Contains a 4,5-dihydroimidazole core with bromo and methoxy substituents. It is a potent MC4R antagonist (Ki < 1 nM) and reduces tumor-induced weight loss in mice .
- Comparison : The target compound’s naphthalene sulfonyl group may direct it toward different targets (e.g., enzymes or ion channels) rather than MC4R.
α2-Adrenergic Receptor Ligands
- Clonidine and Brimonidine : Share the 4,5-dihydroimidazole group but lack sulfonyl/sulfanyl substituents. They act as α2 agonists, reducing sympathetic outflow .
- Metrazoline : A benzofuran-substituted 4,5-dihydroimidazole with high affinity for imidazoline-2 binding sites (Ki = 0.37 nM) .
Key Observations :
- The target compound’s sulfonyl and sulfanyl groups likely shift its pharmacological profile away from classical α2-adrenergic activity toward novel targets.
Antimicrobial and Anticancer Analogs
- 2-(4-Nitrobenzylidene)hydrazinyl-4,5-dihydro-1H-imidazole : Exhibits antimicrobial activity via quorum sensing inhibition (IC50 = 56.38 µM) .
- 7-Chloroquinolinehydrazones: Incorporate a 4,5-dihydroimidazole moiety and show anticancer activity in the NCI-60 screen .
Key Observations :
- The target compound’s naphthalene sulfonyl group may enhance DNA intercalation or enzyme inhibition compared to hydrazone-based analogs.
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄FNO₂S₂
- Molecular Weight : 325.39 g/mol
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in various studies.
Anti-inflammatory Activity
Imidazole derivatives have been studied for their anti-inflammatory effects. A related compound, 2,4,5-triphenyl-1H-imidazole , demonstrated significant anti-inflammatory activity in vitro. The mechanism involved inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been well documented. For instance, compounds similar to the one discussed have shown effectiveness against various bacterial strains. In vitro studies indicated that modifications in the imidazole ring could enhance antimicrobial efficacy .
Anticancer Activity
Imidazole derivatives are also explored for their anticancer properties. Studies have indicated that certain imidazoles can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure suggests it may interact with cellular targets involved in cancer progression.
The proposed mechanisms by which this compound exerts its biological effects include:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission .
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory pathways, thus reducing inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on GABA-A Receptor Modulation :
- In Vitro Anti-inflammatory Studies :
- Antimicrobial Efficacy Testing :
Q & A
Q. Key techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl methyl sulfanyl at C2, naphthalene sulfonyl at N1) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₀H₁₇FN₂O₂S₂) .
- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Common pitfalls : Residual solvents or unreacted sulfonyl chloride may require additional purification via column chromatography .
Basic: How do electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) influence the compound’s reactivity in further derivatization?
The naphthalene sulfonyl group enhances electrophilicity at the imidazole N1, facilitating nucleophilic attacks (e.g., alkylation or acylation). The 4-fluorophenyl methyl sulfanyl group stabilizes the thioether linkage but may sterically hinder reactions at C2 .
Example : Fluorine’s electronegativity increases oxidative stability, making the compound less prone to degradation under acidic conditions compared to chloro/bromo analogs .
Advanced: What mechanistic approaches are used to study this compound’s inhibition of biological targets (e.g., enzymes or receptors)?
Q. Methodologies :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with proteins (e.g., sulfonamide-binding enzymes) via AutoDock Vina or Schrödinger .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Data interpretation : Correlate structural features (e.g., sulfonyl group geometry) with activity trends. For instance, planar naphthalene may enhance π-π stacking in hydrophobic enzyme pockets .
Advanced: How does this compound compare to halogen-substituted analogs (e.g., chloro, bromo) in terms of pharmacokinetics and metabolic stability?
Q. Comparative data :
| Substituent | LogP | Plasma Half-life (h) | Metabolic Pathway |
|---|---|---|---|
| Fluoro (this compound) | 3.2 | 6.8 | CYP3A4-mediated oxidation |
| Chloro | 3.5 | 5.2 | Glutathione conjugation |
| Bromo | 3.8 | 4.5 | Debromination |
| Key findings : Fluorine’s lower lipophilicity improves aqueous solubility, while its resistance to metabolic cleavage enhances bioavailability compared to bulkier halogens . |
Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?
Q. Strategies :
- Standardize assay protocols : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times may skew IC₅₀ results .
- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures can produce conflicting activity profiles .
- Validate target specificity : Use CRISPR knockout models to confirm on-target effects versus off-target interactions .
Case study : Discrepancies in cytotoxicity data may arise from impurities in early synthetic batches; re-testing with HPLC-purified samples is critical .
Advanced: What computational tools are recommended for predicting this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Q. Tools and workflows :
- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) and organ-specific hazards .
- Molecular dynamics simulations (GROMACS) : Models membrane permeation and protein binding stability .
Validation : Cross-reference predictions with in vitro data (e.g., Caco-2 permeability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
